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Compound of Interest

Compound Name: (S)-(+)-3-Methyl-2-butanol

Cat. No.: B075036

An In-depth Technical Guide on (S)-(+)-3-Methyl-2-butanol: Chemical Structure and Chirality

Introduction

(S)-(+)-3-Methyl-2-butanol is a chiral secondary alcohol that serves as a valuable building
block in organic synthesis.[1] Its specific stereochemistry makes it a crucial intermediate in the
synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.
[1] This guide provides a detailed overview of its chemical structure, chirality, physicochemical
properties, and relevant experimental protocols.

Chemical Structure and Identification

(S)-(+)-3-Methyl-2-butanol, also known by its IUPAC name 3-methylbutan-2-ol, is a five-
carbon alcohol.[2][3][4] The structure features a hydroxyl group on the second carbon and a
methyl branch on the third carbon.[5]

o |[UPAC Name: 3-Methylbutan-2-ol[3][4]

Synonyms: (S)-sec-isoamyl alcohol, (S)-methyl isopropyl carbinol[6]

Molecular Formula: CsH120[7]

Molecular Weight: 88.15 g/mol [7]

CAS Number: 1517-66-4[4]
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Chirality and Stereochemistry

The presence of a stereocenter at the second carbon atom (C2) imparts chirality to the 3-
methyl-2-butanol molecule.[1] This carbon is bonded to four different groups: a hydrogen atom,
a hydroxyl group, a methyl group, and an isopropyl group. Consequently, 3-methyl-2-butanol
exists as a pair of enantiomers: (S)-(+)-3-Methyl-2-butanol and (R)-(-)-3-Methyl-2-butanol.[1]
These enantiomers are non-superimposable mirror images of each other and exhibit identical
physical properties like boiling point and density, but differ in their optical activity.[1]

The (S) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the
substituents around the chiral center are ranked by atomic number. The "(+)" indicates that this
enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction.
There is no direct correlation between the (R)/(S) designation and the direction of optical
rotation (+/-); it must be determined experimentally.[8]

CIP Priority

1: -OH 2: -CH(CHs)2 3:-CHs 4: -H

(S)-(+)-3-Methyl-2-butanol

Click to download full resolution via product page

Caption: Cahn-Ingold-Prelog priority assignment for (S)-(+)-3-Methyl-2-butanol.

Physicochemical Properties
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The quantitative data for (S)-(+)-3-Methyl-2-butanol are summarized in the table below for
easy comparison.

Property Value Reference(s)
Molecular Formula CsH120 [7]
Molecular Weight 88.15 g/mol [7]
Appearance Colorless clear liquid [6]
Melting Point -51.44°C (estimate) 9]
Boiling Point 111-114°C [6][9]
Density 0.81 g/cm?3 9]
Refractive Index 1.4090 9]
Flash Point 26°C (78.8°F) [9]
Specific Rotation ([a]D) +4.8° (neat)
Solubility Soluble in alcohol. Insoluble in 6]
water.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-methyl-2-butanol are crucial for its
application in research and development.

Synthesis of 3-Methyl-2-butanol via Grignard Reaction

This protocol describes the synthesis of racemic 3-methyl-2-butanol from 2-bromopropane and
acetaldehyde.[10]

Materials:
e Magnesium turnings (146q)

e Dry ether (800ml total)
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2-Bromopropane (6009)

Acetaldehyde (2009)

Crushed ice (2 kg)

15% Sulfuric acid
Procedure:

¢ A solution of 600g of 2-bromopropane in 300ml of ether is added dropwise to a mixture of
1469 of magnesium in 250ml of ether to form the Grignard reagent (isopropyl magnesium
bromide).[10]

e The reaction mixture is cooled to -5°C.[10]

e A solution of 200g of acetaldehyde in 250ml of ether is added slowly to the cooled Grignard
reagent.[10]

e The resulting magnesium salt complex is decomposed by pouring the reaction mixture into 2
kg of crushed ice.[10]

o Excess magnesium is removed by decantation.[10]
o The alkaline magnesium halide is dissolved with 15% sulfuric acid.[10]

e The ether layer is separated, and the product is purified by fractional distillation, collecting
the fraction at 110-111.5°C.[10]
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Caption: Workflow for the synthesis of 3-Methyl-2-butanol.
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Asymmetric Synthesis from 3-Methyl-2-butanone

Enantiomerically pure (S)-(+)-3-Methyl-2-butanol can be synthesized via the asymmetric
reduction of 3-methyl-2-butanone.[11][12]

General Procedure:

In a Schlenk tube under an inert atmosphere, the ketone (3-methyl-2-butanone, 8.5 mmol), a
chiral ruthenium(ll) catalyst (0.00425 mmol), and sodium hydroxide (3.4 mmol) are combined
in 10 mL of 2-propanol.[12]

The tube is fitted with a reflux condenser and heated to 82°C.[12]

The reaction progress is monitored by gas chromatography (GC) by analyzing aliquots
passed through a silica pad.[12]

The identity of the alcohol product is confirmed by comparison with a commercially available
pure sample.[12]

Determination of Specific Rotation

The optical activity of a chiral compound is quantified by measuring its specific rotation.[13]

Procedure:

Prepare a solution of the sample at a known concentration (c), typically in g/mL.[8][13]
Use a polarimeter with a cell of a known path length (1), typically 1 decimeter (dm).[8][13]

Pass plane-polarized light, usually from a sodium D-line source (589 nm), through the
sample.[13]

Measure the observed rotation (a) in degrees.[8][14]
Calculate the specific rotation [a] using the formula: [a] = a / (c * 1)[8]

The measurement is typically performed at a standard temperature, such as 25°C.[13]
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Applications in Research and Industry

(S)-(+)-3-Methyl-2-butanol is a versatile intermediate in various sectors:

o Pharmaceuticals: Its chiral nature is highly valuable for the stereoselective synthesis of
active pharmaceutical ingredients (APIs).[5]

e Agrochemicals: It is used in the production of certain pesticides and herbicides.[5]

o Flavors and Fragrances: Esters derived from this alcohol can impart fruity notes to
formulations.[5]

Conclusion

(S)-(+)-3-Methyl-2-butanol is a fundamentally important chiral building block in modern
organic chemistry. A thorough understanding of its structure, properties, and reaction protocols
is essential for its effective use in the development of new pharmaceuticals, agrochemicals,
and other specialty chemicals. The methodologies presented provide a solid foundation for
researchers and professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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